Thermodynamic Stability Advantage Over the (E)-Isomer
Density functional theory (DFT) calculations performed on structurally related Z-acrylonitrile derivatives demonstrate that the (Z)-isomer of compound 2b is stabilized by 2.61 kcal mol⁻¹ relative to its (E)-counterpart [1]. This energetic preference translates into predictable Z-predominance in equilibrated reaction mixtures and superior configurational stability during storage and handling. In contrast, non-stereodefined 3-hydroxy-2-phenylacrylonitrile preparations contain variable proportions of the less stable (E)-isomer, which can isomerize over time and alter the stereochemical composition of downstream products [1].
| Evidence Dimension | Thermodynamic stabilization energy (ΔG) |
|---|---|
| Target Compound Data | (Z)-isomer stabilized by 2.61 kcal mol⁻¹ |
| Comparator Or Baseline | (E)-isomer (baseline, 0 kcal mol⁻¹ relative stabilization) |
| Quantified Difference | 2.61 kcal mol⁻¹ stabilization favoring (Z)-isomer |
| Conditions | DFT calculations on model Z-acrylonitrile derivative (compound 2b) |
Why This Matters
This thermodynamic preference ensures that Z-selective synthetic methods yield predominantly the desired (2Z)-isomer, while undefined mixtures equilibrate unpredictably, compromising batch-to-batch consistency in both synthesis and biological assays.
- [1] Parveen M, Malla AM, Alam M, Ahmad M, Rather SR. Stereoselective synthesis of Z-acrylonitrile derivatives: catalytic and acetylcholinesterase inhibition studies. New J Chem. 2014;38:1655-1667. View Source
